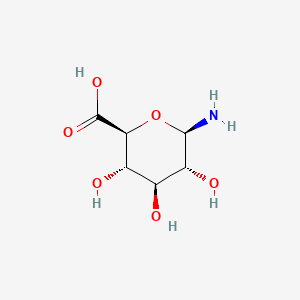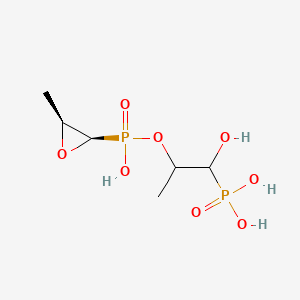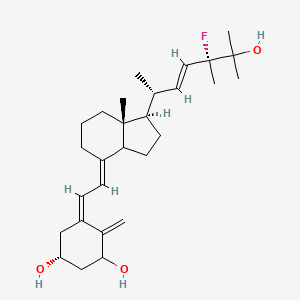
24-Fluoro-1,25-dihydroxyvitamin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Fluoro-1,25-dihydroxyvitamin D2, also known as (24R)-24-fluoro-1alpha,25-dihydroxyergocalciferol, is a synthetic analog of vitamin D2. This compound is characterized by the presence of a fluorine atom at the 24th position of the vitamin D2 molecule. It is part of the secosteroids class and plays a significant role in regulating calcium metabolism and bone health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24-Fluoro-1,25-dihydroxyvitamin D2 involves multiple steps, including the introduction of a fluorine atom at the 24th position. One common method is the Sharpless dihydroxylation followed by a deoxyfluorination reaction. This process ensures the stereoselective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
24-Fluoro-1,25-dihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various fluorinated analogs of vitamin D2, which have distinct biological activities and applications .
Applications De Recherche Scientifique
24-Fluoro-1,25-dihydroxyvitamin D2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the biological activity of vitamin D analogs.
Biology: Investigated for its role in regulating calcium metabolism and bone health.
Medicine: Explored for its potential therapeutic applications in treating conditions like osteoporosis and other bone-related disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 24-Fluoro-1,25-dihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of genes involved in calcium and phosphorus metabolism. The fluorine atom at the 24th position enhances the stability and potency of the compound, making it more effective in its biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,25-Dihydroxyvitamin D3: The natural form of vitamin D3, which is highly active in regulating calcium metabolism.
1,25-Dihydroxyvitamin D2: The natural form of vitamin D2, similar in function to vitamin D3 but with some differences in potency and stability.
24,25-Dihydroxyvitamin D3: Another analog of vitamin D3 with distinct biological activities.
Uniqueness
24-Fluoro-1,25-dihydroxyvitamin D2 is unique due to the presence of the fluorine atom at the 24th position. This modification enhances its stability and potency compared to other vitamin D analogs. It also exhibits distinct biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H43FO3 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5-fluoro-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H43FO3/c1-18(13-15-28(6,29)26(3,4)32)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(30)17-25(31)19(21)2/h9-10,13,15,18,22-25,30-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24?,25?,27-,28-/m1/s1 |
Clé InChI |
NYQPKLHIAIIMRX-DYKRWQGZSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@](C)(C(C)(C)O)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
SMILES canonique |
CC(C=CC(C)(C(C)(C)O)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


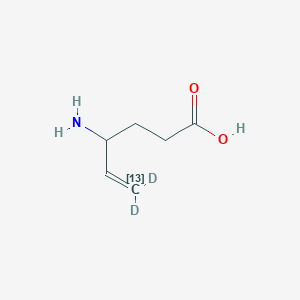
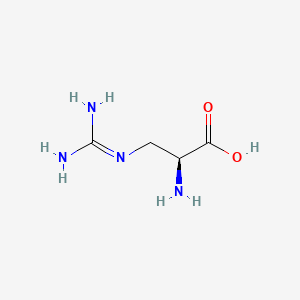
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
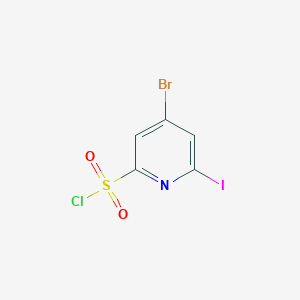

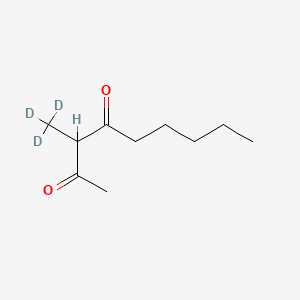


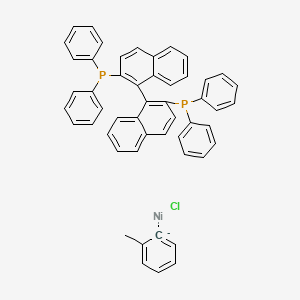


cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
